
2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a morpholinomethyl group attached to the furan ring, along with a phenoxy substituent. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of formaldehyde, morpholine, and 4-phenoxyfuran. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to yield the desired product. The reaction conditions usually include moderate temperatures and controlled pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high efficiency. Purification steps, such as crystallization or chromatography, are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phenoxy group.
科学的研究の応用
2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride involves its interaction with specific molecular targets and pathways. The morpholinomethyl group can interact with various enzymes and receptors, modulating their activity. The phenoxy group may contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and application.
類似化合物との比較
Similar Compounds
- 2-(1-Morpholinomethyl)-4-phenylfuran hydrochloride
- 2-(1-Piperidinylmethyl)-4-phenoxyfuran hydrochloride
- 2-(1-Morpholinomethyl)-5-phenoxyfuran hydrochloride
Uniqueness
2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both the morpholinomethyl and phenoxy groups allows for versatile chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
CAS番号 |
101833-07-2 |
|---|---|
分子式 |
C15H18ClNO3 |
分子量 |
295.76 g/mol |
IUPAC名 |
4-[(4-phenoxyfuran-2-yl)methyl]morpholin-4-ium;chloride |
InChI |
InChI=1S/C15H17NO3.ClH/c1-2-4-13(5-3-1)19-15-10-14(18-12-15)11-16-6-8-17-9-7-16;/h1-5,10,12H,6-9,11H2;1H |
InChIキー |
WLTJIMBAQNMADY-UHFFFAOYSA-N |
正規SMILES |
C1COCC[NH+]1CC2=CC(=CO2)OC3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


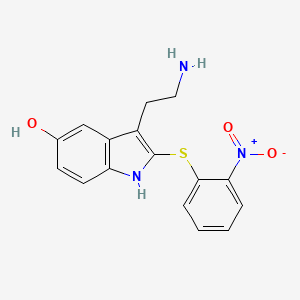
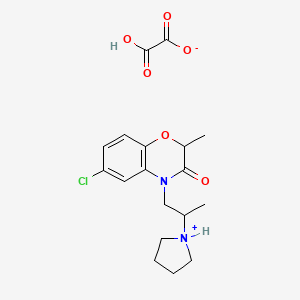
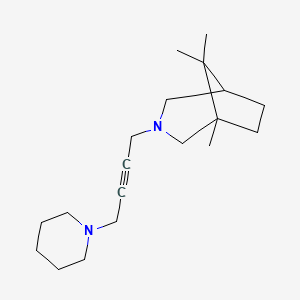
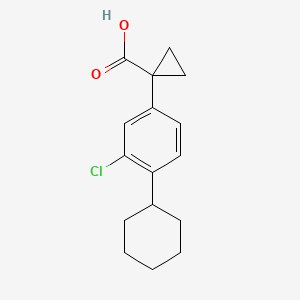
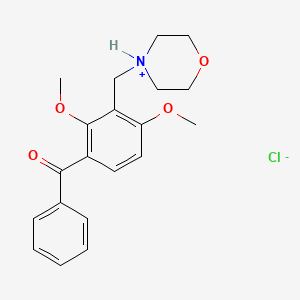

![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)
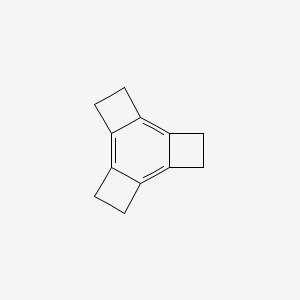
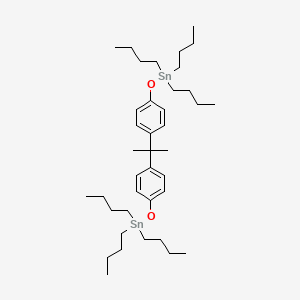



![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)

